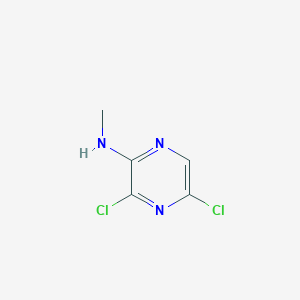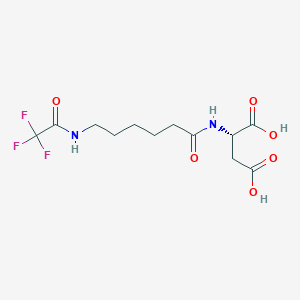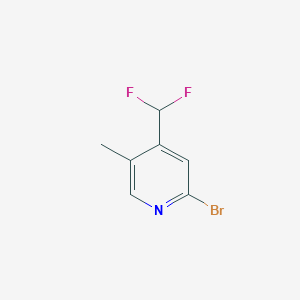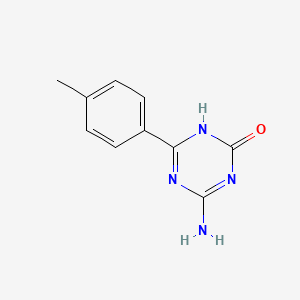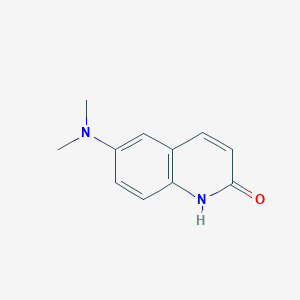![molecular formula C32CoF16N8 B13137169 cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex cobalt compound known for its unique structure and properties. This compound is characterized by its hexadecafluoro groups and multiple nitrogen atoms, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
The synthesis of this compound involves intricate chemical reactions and specific conditions. One common method includes the use of cobalt salts and hexadecafluoro precursors under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired complex structure. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The hexadecafluoro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocycles.
Biology: Studies have explored its potential as a bioactive agent due to its unique structure and reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including photonic and optical materials.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on the context of its application. In catalytic reactions, it often acts by facilitating the formation of reactive intermediates such as cobalt(III) carbene-radicals and cobalt(III) nitrene-radicals . These intermediates enable efficient transformations in organic synthesis. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to alterations in cellular pathways.
Comparaison Avec Des Composés Similaires
Compared to other cobalt complexes, this compound stands out due to its hexadecafluoro groups and extensive nitrogen coordination. Similar compounds include:
Cobalt(II) phthalocyanine: Known for its use in dye and pigment industries.
Cobalt(III) acetylacetonate: Commonly used as a catalyst in organic synthesis.
Cobalt(II) chloride: A simpler cobalt compound with various industrial applications.
This compound’s unique structure and properties make it a valuable subject of study and application in multiple scientific domains.
Propriétés
Formule moléculaire |
C32CoF16N8 |
|---|---|
Poids moléculaire |
859.3 g/mol |
Nom IUPAC |
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Clé InChI |
OFILAZNRYPZFNX-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


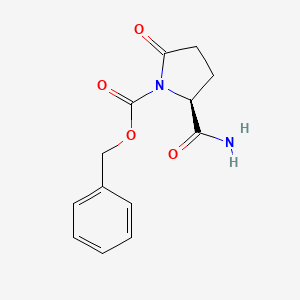
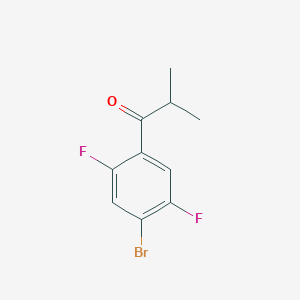
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)

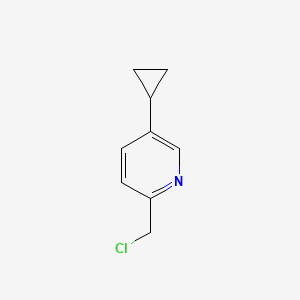
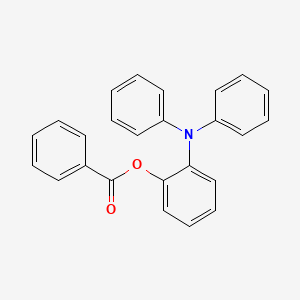
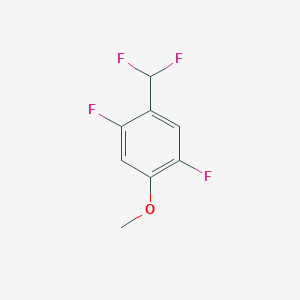
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
